molecular formula C8H5NO B3357418 1-(Pyridin-2-yl)prop-2-yn-1-one CAS No. 72839-09-9

1-(Pyridin-2-yl)prop-2-yn-1-one

Cat. No.: B3357418
CAS No.: 72839-09-9
M. Wt: 131.13 g/mol
InChI Key: NBSUPHVYLFCTAA-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)prop-2-yn-1-one is a heteroaromatic compound featuring a pyridine ring directly attached to a propynone (acetylene-ketone) moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for cycloaddition reactions and the preparation of fluorophores or bioactive molecules . The pyridine nitrogen enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks, while the triple bond allows participation in [2+2] or [3+2] cycloadditions. Its applications span pharmaceuticals, materials science, and catalysis, though its specific properties are highly influenced by structural analogs, as detailed below.

Properties

IUPAC Name

1-pyridin-2-ylprop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c1-2-8(10)7-5-3-4-6-9-7/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSUPHVYLFCTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501146
Record name 1-(Pyridin-2-yl)prop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72839-09-9
Record name 1-(Pyridin-2-yl)prop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Structural analogs of 1-(Pyridin-2-yl)prop-2-yn-1-one vary in aryl substituents, which significantly alter reactivity, stability, and functional utility:

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR δ, ppm) Application/Property References
1-(4-Methoxyphenyl)prop-2-yn-1-one 4-OCH₃ 77 N/A 8.16 (d, 2H), 6.99 (d, 2H), 3.92 (s, 3H) Cycloaddition substrate
1-(Naphthalen-2-yl)prop-2-yn-1-one Naphthyl 83 N/A 8.30 (d, 1H), 7.89–7.80 (m, 3H) Enhanced conjugation
1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one 3,4,5-(OCH₃)₃ 70–72 80–124 Aromatic δ 6.5–7.5, OCH₃ δ 3.8–4.0 Tubulin polymerization stimulator
1-(Pyren-1-yl)prop-2-yn-1-one Pyrenyl N/A N/A N/A Fluorophore synthesis
1-(Thiophen-2-yl)prop-2-yn-1-one Thiophene N/A N/A λmaxAbs = 335 nm (CHCl₃) Optical materials (low quantum yield)
1-(4-Methylphenyl)prop-2-yn-1-one 4-CH₃ N/A N/A N/A General synthesis intermediate

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃) : Increase stability and modulate reactivity for cycloadditions. For example, 1-(4-Methoxyphenyl)prop-2-yn-1-one is synthesized in 77% yield and used in nitrosoarene-alkyne cycloadditions .
  • Extended Aromatic Systems (e.g., naphthyl, pyrenyl) : Enhance conjugation, shifting UV-Vis absorption (e.g., λmax = 397 nm for naphthyl derivative 10c vs. 335 nm for phenyl analogs) and improving quantum yields (5.8% vs. 0.2%) .
  • Halogen/Nitro Substituents (e.g., Cl, Br, NO₂): Found in tubulin polymerization stimulators (e.g., 8d–8f), these groups increase electrophilicity and biological activity .
  • Heteroaromatic Rings (e.g., thiophene) : Alter electronic properties, enabling applications in optoelectronics, though with lower quantum yields compared to purely aromatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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